2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide
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Description
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C27H32N4O7 and its molecular weight is 524.574. The purity is usually 95%.
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Biological Activity
The compound 2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a quinazoline derivative known for its diverse biological activities. Quinazolines are recognized for their potential in medicinal chemistry, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties through various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₃N₃O₆
- Molecular Weight : 543.6 g/mol
The presence of methoxy groups and a morpholine substituent enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Antiproliferative Activity
A study assessed the antiproliferative activity of various quinazoline derivatives, including our compound. The results showed that it exhibited notable inhibition against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC₅₀ values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported as follows:
Cell Line | IC₅₀ Value (µM) |
---|---|
MCF-7 | 1.1 |
HCT-116 | 2.6 |
HepG2 | 1.4 |
These values indicate that the compound is more effective than standard chemotherapy agents like doxorubicin and 5-fluorouracil in some cases .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to impaired DNA replication in cancer cells, contributing to their death. The IC₅₀ values for TS inhibition were also evaluated:
Compound | IC₅₀ Value (µM) |
---|---|
Compound | 1.95 |
Pemetrexed | 7.26 |
This demonstrates that the compound has a higher efficacy in inhibiting TS compared to established drugs .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A separate study evaluated the antimicrobial effects of several quinazoline derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus . The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 12 |
Staphylococcus aureus | 8 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by their structural features. The presence of specific substituents can enhance or diminish their pharmacological effects. For instance:
- Methoxy Groups : Increase lipophilicity and improve binding affinity to biological targets.
- Morpholine Substituent : Contributes to enhanced interaction with cellular receptors.
Research into SAR has revealed that modifications to the core structure can lead to improved selectivity and potency against specific cancer types and pathogens .
Properties
IUPAC Name |
2-[6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O7/c1-17(2)28-24(32)16-30-21-14-23(37-4)22(36-3)13-20(21)26(34)31(27(30)35)15-18-5-7-19(8-6-18)25(33)29-9-11-38-12-10-29/h5-8,13-14,17H,9-12,15-16H2,1-4H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOYBLJLPSTNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCOCC4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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